molecular formula C6H9NO2 B8084315 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

Cat. No.: B8084315
M. Wt: 127.14 g/mol
InChI Key: UJWMVDYIOACKSN-UHFFFAOYSA-N
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Description

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid is a conformationally rigid bicyclic amino acid characterized by a fused bicyclo[2.1.1]hexane scaffold with a nitrogen atom at position 2 and a carboxylic acid group at position 2. This compound is part of a broader class of constrained amino acids used in peptidomimetics and drug design to enhance metabolic stability and modulate conformational flexibility . Derivatives such as 2-(tert-butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid (CAS 220598-45-8) are commonly employed in peptide synthesis due to their ability to mimic proline while imposing unique spatial constraints .

The compound’s framework is synthesized via bromine-mediated rearrangements of 2-azabicyclo[2.2.0]hexene precursors, a method noted for its efficiency in forming the bicyclo[2.1.1]hexane core . Natural sources include plants like Bocopa alternifolia, though isolation is rare compared to synthetic production .

Properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)7-3-6/h4,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWMVDYIOACKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The foundational approach, reported by ACS Publications, begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride (7 ), synthesized via a photochemical [2+2] cycloaddition of maleic anhydride under UV irradiation. This anhydride undergoes aminolysis with benzylamine to form cyclobutene dicarbamate 16 , which participates in a stereoselective electrophilic addition with phenylselenyl bromide (PhSeBr) at −78°C. The resulting selenide 17a undergoes ring closure using sodium hydride (NaH) in tetrahydrofuran (THF), yielding 2-azabicyclo[2.1.1]hexane 18 in 65% yield over three steps.

Functionalization to Carboxylic Acid

Hydrogenolysis of 18 with H₂/Pd-C removes the benzyl protecting groups, followed by oxidation of the intermediate alcohol 4b using Jones reagent (CrO₃/H₂SO₄) to furnish the target carboxylic acid 4c (β-isomer of 2,4-methanoproline). This route achieves an overall yield of 32% but requires stringent temperature control during the photochemical step.

Methylenation and Allyl Grignard Addition Strategy

Eschenmoser’s Salt Methylenation

An alternative method detailed in RSC protocols involves methylenation of phenylacetaldehyde derivatives (4a-f ) using Eschenmoser’s salt (Me₂N⁺CH₂I⁻) under mild conditions (CH₂Cl₂, Et₃N, 20°C). This generates 2-phenylacrylaldehyde intermediates (5a-d ) in 85–92% yield, which undergo allyl Grignard addition at 0°C to form bicyclic ketones.

Cyclization and Oxidation

Iodine-Promoted Cyclopropanation

Cyclopropane Ring Formation

A scalable method from Ukrainian researchers employs iodine-mediated cyclization of methylenecyclobutane 5 in dichloromethane at −20°C. This step forms a tricyclic carbamate intermediate with 78% yield, exploiting the electrophilic nature of iodine to induce strain-driven ring closure.

Hydrolytic and Oxidative Steps

Hydrolysis of the carbamate with 6M HCl at reflux liberates the secondary amine, which undergoes oxidation with Jones reagent to yield 2-azabicyclo[2.1.1]hexane-4-carboxylic acid. Optimized for multigram synthesis (0.7 kg scale), this route achieves a 45% overall yield and avoids chromatographic purification.

Oxetane Double Recyclization Approach

Oxetane Ring Opening and Recyclization

Vasiuta and Gorichko’s method starts with oxetane derivative 9 , which undergoes acid-catalyzed ring-opening with benzylamine to form a diamine intermediate. Treatment with Boc anhydride (Boc₂O) in THF protects the amine, followed by a second recyclization using p-toluenesulfonic acid (TsOH) to form the bicyclic core.

Deprotection and Functionalization

Hydrogenolysis of the benzyl group (H₂/Pd-C) and oxidation of the resultant alcohol with pyridinium chlorochromate (PCC) yield the carboxylic acid. This four-step sequence provides a 52% overall yield and exemplifies the utility of oxetane scaffolds in bicyclic syntheses.

Comparative Analysis of Synthetic Routes

ParameterPhotochemical RouteGrignard AdditionIodine CyclizationOxetane Recyclization
Starting MaterialMaleic anhydridePhenylacetaldehydeMethylenecyclobutaneOxetane derivative
Key ReagentPhSeBrEschenmoser’s saltI₂Boc₂O
Reaction Steps6744
Overall Yield32%28%45%52%
Scalability10 g50 g700 g100 g
Purification ComplexityHighModerateLowModerate

Critical Evaluation of Methodologies

The iodine-mediated cyclization route stands out for its scalability and minimal purification needs, making it industrially viable. However, the photochemical method remains valuable for accessing β-stereoisomers, albeit with lower yields. Eschenmoser methylenation offers flexibility in introducing diverse C-4 substituents but suffers from intermediate instability. The oxetane approach balances yield and simplicity but requires specialized starting materials.

Chemical Reactions Analysis

Types of Reactions: 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The amine group can be reduced to form secondary or tertiary amines.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the amine or carboxylic acid groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Secondary and tertiary amines.

  • Substitution: Substituted amine and carboxylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential in drug development, particularly as a scaffold for bioactive compounds. Its structural characteristics enable the design of molecules that can interact with biological targets, which is crucial in the development of pharmaceuticals.

  • Case Study: Saxagliptin
    Saxagliptin, an antidiabetic medication, incorporates elements derived from 2-azabicyclo[2.1.1]hexane-4-carboxylic acid. Research indicates that modifications to this bicyclic structure can enhance the pharmacological properties of such drugs, demonstrating its relevance in therapeutic applications .

Organic Synthesis

In organic chemistry, this compound serves as a vital intermediate for synthesizing more complex molecules. Its reactivity allows it to undergo various transformations:

  • Reactions :
    • Oxidation : The carboxylic acid can be oxidized to yield esters or amides.
    • Reduction : The amine group can be reduced to form secondary or tertiary amines.
    • Substitution : The compound can participate in nucleophilic substitution reactions at its functional groups .

Biochemical Studies

The compound is utilized in biochemical research to study the interactions of amine and carboxylic acid groups within biological systems. This application is particularly relevant in exploring enzyme mechanisms and metabolic pathways.

Material Science

In material science, derivatives of this compound are being investigated for their potential use in developing specialty chemicals and polymers due to their unique structural properties .

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeNotable FeaturesApplications
2-tert-Butoxycarbonyl-2-azabicyclo[2.1.1]hexane-4-carboxylic acidBicyclicContains a Boc protecting groupSynthesis of complex molecules
2-Azabicyclo[2.2.1]heptane-7-carboxylic acidBicyclicDifferent ring sizePotential drug development

The differences in ring sizes and substituents among these compounds highlight the distinct applications and reactivity profiles of this compound .

Mechanism of Action

The mechanism by which 2-Azabicyclo[2.1.1]hexane-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural Analogs in Bicyclic Amino Acids

The table below compares key structural and physicochemical properties of 2-azabicyclo[2.1.1]hexane-4-carboxylic acid with related bicyclic amino acids:

Compound Name Molecular Formula Molecular Weight CAS Number Key Features Applications References
This compound C₆H₉NO₂ 127.14 1824198-41-5 Rigid [2.1.1] scaffold; enhances peptide α-helix stability Peptidomimetics, drug design
2-Oxabicyclo[2.1.1]hexane-4-carboxylic acid C₆H₈O₃ 128.13 1784145-36-3 Oxygen replaces nitrogen; reduced basicity, altered H-bonding capacity Bioisosteric proline replacement
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid HCl C₇H₁₂ClNO₂ 177.63 182137-43-5 Larger [2.2.1] ring; increased solubility and steric bulk Antibiotic intermediates
2-Azabicyclo[3.2.0]heptane-2-carboxylic acid C₇H₁₁NO₂ 141.17 733704-21-7 Expanded [3.2.0] ring; flexible backbone for diverse conformations β-lactam analogs

Key Observations:

  • Ring Size and Rigidity : The [2.1.1] system imposes greater conformational rigidity than larger rings (e.g., [2.2.1] or [3.2.0]), making it ideal for stabilizing secondary structures in peptides .
  • Substituent Effects : Replacement of nitrogen with oxygen (e.g., 2-oxabicyclo analogs) reduces basicity and alters hydrogen-bonding interactions, impacting target binding .
  • Pharmacological Relevance : Derivatives like 7-azabicyclo[2.2.1]heptane-1-carboxylic acid are used in antibiotics (e.g., carbapenems), whereas [2.1.1] analogs focus on peptide-based therapeutics .

Biological Activity

2-Azabicyclo[2.1.1]hexane-4-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its ring structure, known for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₉NO₂
  • Molecular Weight : Approximately 127.14 g/mol
  • Structure : The compound consists of two fused rings, one of which contains a nitrogen atom, contributing to its unique reactivity and biological interactions.

The precise biological targets of this compound are still under investigation, but several mechanisms have been proposed:

  • Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, particularly proteases, modulating their activity and influencing biochemical pathways.
  • Receptor Modulation : Its structural resemblance to neurotransmitters allows it to interact with receptors in the central nervous system, potentially affecting synaptic transmission and signaling pathways .

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Neuropharmacological Effects : Studies suggest that this compound may influence dopamine and serotonin receptors, indicating potential applications in treating mood disorders and pain management .
  • Analgesic Properties : Preliminary findings suggest analgesic and anti-inflammatory effects, making it a candidate for developing new pain relief therapies.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Binding Affinity Studies : Research demonstrated that the compound has a significant binding affinity to both dopamine and serotonin receptors, suggesting its utility in pharmacological applications targeting mood regulation.
  • In Vitro Studies : In laboratory settings, the compound has shown the ability to alter gene expression related to metabolic pathways, indicating its influence on cellular energy production.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure TypeNotable Features
2-Azabicyclo[3.3.0]octaneBicyclicLarger ring system; potential applications in drug design
3-Azabicyclo[3.3.0]octaneBicyclicDifferent nitrogen positioning; studied for analgesic properties
2-Aminobicyclo[2.2.1]heptaneBicyclicExhibits different biological activities; less studied
4-Methyl-2-azabicyclo[2.1.1]hexaneMethyl-substitutedMay enhance lipophilicity; potential CNS activity

The unique bicyclic structure combined with a carboxylic acid functional group enhances the reactivity and biological activity of this compound compared to other compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-azabicyclo[2.1.1]hexane-4-carboxylic acid, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The synthesis typically involves cycloaddition or ring-closing strategies. For example, thermal decomposition of cis-4-aminocyclohexyl carboxylic acid derivatives at high temperatures (e.g., 290°C) can yield bicyclic structures via intramolecular cyclization . Stereoselectivity is influenced by catalysts (e.g., chiral auxiliaries) and solvent polarity. Boc- or Fmoc-protected derivatives (e.g., Boc-2,4-methanoproline) are synthesized using tert-butoxycarbonyl or fluorenylmethyloxycarbonyl groups to stabilize the bicyclic core during peptide coupling .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves bond angles and ring strain in the bicyclic scaffold .
  • NMR spectroscopy : Distinguishes equatorial vs. axial proton environments; the carboxylic acid proton appears downfield (~12 ppm) in DMSO-d₆ .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₆H₉NO₂ for the base structure) .

Q. What are the primary applications of this compound in early-stage drug discovery?

  • Methodological Answer : The bicyclic scaffold is used to:

  • Enhance peptide rigidity : Incorporation into peptidomimetics improves metabolic stability by restricting backbone flexibility .
  • Modulate pharmacokinetics : The carboxylic acid group enables salt formation (e.g., hydrochloride salts) to enhance solubility .

Advanced Research Questions

Q. How does the bicyclic structure influence conformational dynamics in peptide chains, and how can this be optimized for target binding?

  • Methodological Answer : The 2-azabicyclo[2.1.1]hexane core imposes a twist-boat conformation , reducing entropy loss upon binding. Computational modeling (e.g., molecular dynamics simulations) predicts preferred dihedral angles, while solid-phase peptide synthesis (SPPS) with Fmoc-protected derivatives allows systematic substitution at the 4-carboxylic acid position to optimize interactions with enzymatic pockets .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for derivatives of this compound?

  • Methodological Answer : Contradictions often arise from:

  • Solvent effects : NMR spectra in polar solvents may mask hydrogen bonding observed in X-ray structures.
  • Dynamic stereochemistry : Use variable-temperature NMR to detect ring-flipping or enantiomerization .
  • Complementary techniques : Pair crystallography with circular dichroism (CD) to validate chiral centers .

Q. What strategies are effective for scaling up enantioselective synthesis while minimizing racemization?

  • Methodological Answer :

  • Catalytic asymmetric synthesis : Chiral ligands (e.g., bisoxazolines) in Pd-catalyzed reactions achieve >90% enantiomeric excess (ee) .
  • Protection-deprotection cycles : Boc groups prevent racemization during carboxylate activation for amide coupling .
  • Process optimization : Lower reaction temperatures (<0°C) and inert atmospheres reduce side reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid
Reactant of Route 2
2-Azabicyclo[2.1.1]hexane-4-carboxylic acid

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